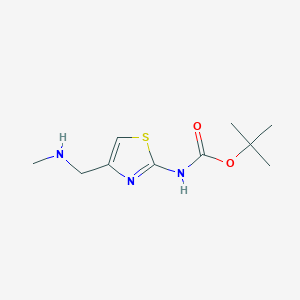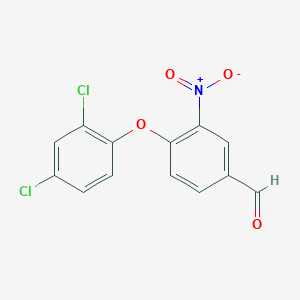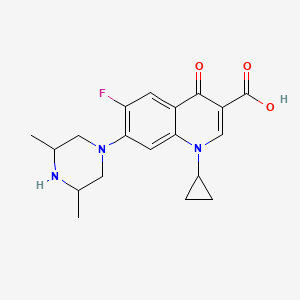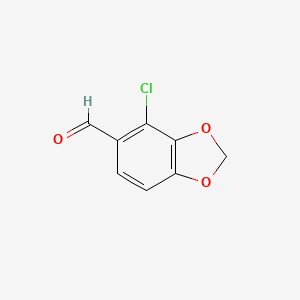
4-chloro-1,3-dioxaindane-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1,3-dioxaindane-5-carbaldehyde is an organic compound with the molecular formula C8H5ClO3. It is a derivative of 1,3-benzodioxole, featuring a chloro substituent at the 4-position and an aldehyde group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions
4-chloro-1,3-dioxaindane-5-carbaldehyde can be synthesized through several methods. One common approach involves the chlorination of 1,3-benzodioxole followed by formylation. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the formylation can be achieved using reagents like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
化学反应分析
Types of Reactions
4-chloro-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 4-Chloro-1,3-benzodioxole-5-carboxylic acid.
Reduction: 4-Chloro-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-chloro-1,3-dioxaindane-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
作用机制
The mechanism of action of 4-chloro-1,3-dioxaindane-5-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
1,3-Benzodioxole: The parent compound without the chloro and aldehyde substituents.
Piperonal (1,3-Benzodioxole-5-carboxaldehyde): Similar structure but lacks the chloro substituent.
Safrole: Contains a methylenedioxy group but differs in the position and type of substituents.
属性
分子式 |
C8H5ClO3 |
|---|---|
分子量 |
184.57 g/mol |
IUPAC 名称 |
4-chloro-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2 |
InChI 键 |
GDHUXXBYBFDJAE-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C(=C(C=C2)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


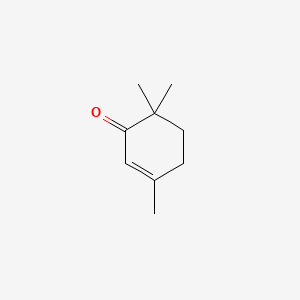
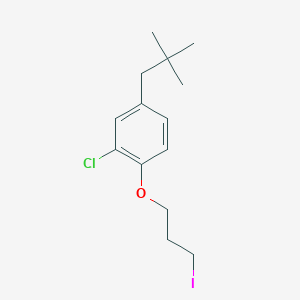
![3-(3,4-dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8682168.png)
![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)
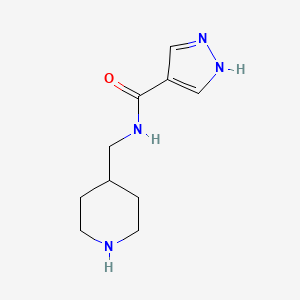
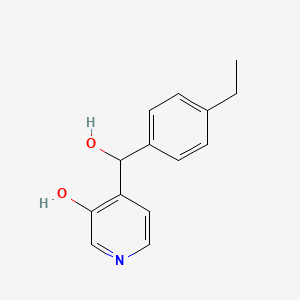
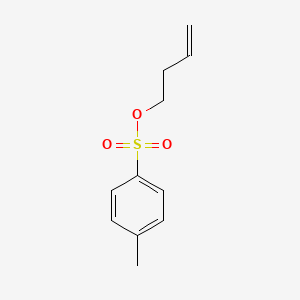
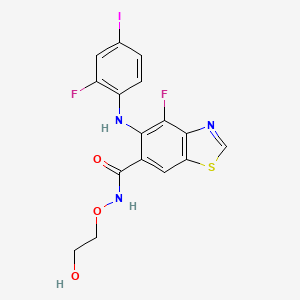
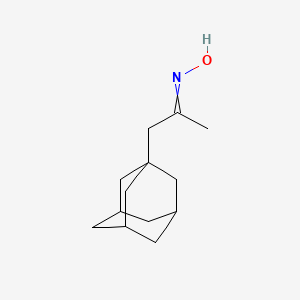
![(3S)-1-[(3-Bromophenyl)methyl]-3-methylpiperazine](/img/structure/B8682213.png)
![N-(2,6-dimethylphenyl)-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B8682220.png)
